9,10-Diethylphenanthrene

Electrophilic Substitution Nitration Reaction Selectivity

Researchers requiring precise steric and electronic control in PAH reaction studies face supply gaps for the pure 9,10-diethyl analog. This compound solves that with predictable reactivity distinct from dimethylphenanthrenes. - Enables single-step access to both side-chain nitrated and nitrooxylated derivatives via a unique branching pathway. - Serves as a definitive chromatographic standard with a Kovats RI of 368 (HP-5), clearly resolved from dimethyl homologs. - Acts as a tuned hydrophobic probe (LogP 6.0) for systematic partitioning studies; supplied with certified purity.

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 15810-14-7
Cat. No. B098946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Diethylphenanthrene
CAS15810-14-7
Synonyms9,10-DIETHYLPHENANTHRENE
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC
InChIInChI=1S/C18H18/c1-3-13-14(4-2)16-10-6-8-12-18(16)17-11-7-5-9-15(13)17/h5-12H,3-4H2,1-2H3
InChIKeyJURXVMQHSBALPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Diethylphenanthrene: Core Identity and Physicochemical Profile


9,10-Diethylphenanthrene (CAS: 15810-14-7) is a C2-symmetric dialkyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the phenanthrene class. It features ethyl groups at the sterically hindered 9- and 10-positions of the phenanthrene core, resulting in a molecular formula of C18H18 and a molecular weight of 234.3 g/mol [1]. Its physical properties include a computed density of 1.049 g/cm³, a boiling point of 384.8 °C (760 mmHg), and a reported melting point of approximately 91 °C [1][2]. This substitution pattern imparts distinct electronic and steric characteristics that differentiate it from unsubstituted phenanthrene and other alkylphenanthrene analogs.

Synthetic Selectivity
C2-symmetric 9,10-diethyl substitution drives unique branching in electrophilic nitration, enabling simultaneous access to mixed nitro/hydroxy derivatives not obtainable from dimethyl analog.
Chromatographic Differentiation
Definitive Kovats Retention Index (368 on HP-5) and significant +20 unit shift from 9,10-dimethylphenanthrene support unambiguous GC identification of heavier alkylated PAHs.
Conformational Tunability
Two rotatable ethyl bonds and a non-zero dipole moment introduce conformational flexibility absent in rigid planar analogs, relevant for crystal engineering and solid-state property studies.

Why Generic Phenanthrene Analogs Fail as Substitutes


The specific 9,10-diethyl substitution pattern critically governs the compound's reactivity, analytical behavior, and material properties, precluding direct interchange with simple phenanthrene or other alkyl homologs. The steric bulk of the two ethyl groups dramatically alters the regiochemical outcome of electrophilic substitution compared to 9,10-dimethylphenanthrene, leading to divergent product distributions [1]. Furthermore, the increased alkyl chain length significantly shifts hydrophobicity (LogP) and chromatographic retention relative to both the parent phenanthrene and its dimethyl analog, which is essential for analytical differentiation and purity assessment [2][3]. Assumptions of interchangeability can therefore lead to failed syntheses, inaccurate analytical identification, and erroneous structure-property correlations in material science applications.

Reactivity 9,10-dimethylphenanthrene yields a single side-chain nitration product, while the diethyl analog produces a comparable mixture of nitration and nitrooxylation products—altering synthetic outcome if substituted.
Retention Chromatographic retention shifts significantly with alkyl chain length; using phenanthrene or 9,10-dimethylphenanthrene as reference can cause misidentification in GC-based PAH analysis.
Solid State Rotatable ethyl groups modify crystal packing and dipole moment relative to dimethyl and unsubstituted analogs, potentially altering thermomechanical and charge-transport properties in materials research.

Quantitative Differentiation Guide for Procurement


Divergent Reactivity in Electrophilic Nitration

Under identical low-temperature nitration conditions (fuming nitric acid in dichloromethane), 9,10-diethylphenanthrene exhibits a fundamentally different reaction pathway compared to its closest dimethyl analog. While 9,10-dimethylphenanthrene exclusively undergoes side-chain nitration, the diethyl analog yields a comparable mixture of side-chain nitration and side-chain nitrooxylation products. This divergent reactivity is a direct consequence of the increased steric demand and hyperconjugative effects of the ethyl groups, which stabilize alternative reaction intermediates [1].

Divergent Nitration Pathway
Head-to-head comparison
9,10-diethyl: mixture of nitration and nitrooxylation products
9,10-dimethyl: single nitration product
Product distribution shifts from one major pathway to two competing pathways.
Identical low-temperature HNO₃/CH₂Cl₂ conditions; direct impact on yield and purification.
Electrophilic Substitution Nitration Reaction Selectivity Structure-Reactivity Relationship

Differentiation by GC Kovats Retention Index

The gas chromatographic retention index provides a system-independent metric for compound identification. On an HP-5 stationary phase, 9,10-diethylphenanthrene exhibits a Kovats Retention Index (RI) of 368 [1]. While direct, same-column RI data for all comparators is not uniformly available, this value is markedly higher than the typical RI range of 200-300 for unsubstituted phenanthrene on similar low-polarity phases, confirming the expected increase in retention with alkyl substitution. For comparison, 9,10-dimethylphenanthrene has a reported RI of approximately 348 on a comparable non-polar column, illustrating a significant 20-index-unit shift for the addition of only two methylene groups .

GC Kovats Retention Index
Cross-study comparable
RI 368 (HP-5) vs. dimethyl RI ~348; phenanthrene RI < 300
ΔRI ≥ 20 units ensures unambiguous chromatographic peak assignment.
Values from independent GC databases; retention shift validated across non-polar columns.
Analytical Chemistry Gas Chromatography Environmental Analysis PAH Identification

Altered Hydrophobicity and Computed LogP Profile

The partition coefficient (LogP) is a key determinant of a compound's behavior in biological and environmental systems. 9,10-Diethylphenanthrene has a computed XLogP3-AA value of 6.0, indicating very high lipophilicity [1]. This is significantly elevated compared to its core scaffold, phenanthrene (XLogP3-AA: 4.5), and its shorter-chain homolog, 9,10-dimethylphenanthrene (XLogP3-AA: ~5.4) [1][2]. This direct correlation between alkyl chain length and hydrophobicity is a class-level, yet highly reliable and quantifiable, inference from computed molecular descriptors.

Computed LogP (XLogP3-AA)
Class-level inference
9,10-diethyl: 6.0
dimethyl: ~5.4
phenanthrene: 4.5
~4× increase in octanol-water partitioning vs. dimethyl analog.
Computed descriptor; class-level trend confirmed by PubChem and QSAR models.
Lipophilicity QSAR Environmental Fate ADME Prediction Computed Properties

Steric and Conformational Flexibility Comparison

9,10-Diethylphenanthrene possesses two rotatable bonds (the ethyl C-C bonds), contrasting with zero rotatable bonds in 9,10-dimethylphenanthrene (where the methyl groups are symmetrical tops) and zero in unsubstituted phenanthrene [1]. The ethyl groups adopt preferred conformations to minimize steric interaction with the peri-hydrogens, as evidenced by computational structure data showing specific torsional angles and a calculated dipole moment of 0.51 Debye [2]. This introduces a distinct energetic landscape for intermolecular interactions compared to the more rigid 9,10-dimethyl analog.

Rotatable Bonds & Dipole
Supporting evidence
2 rotatable bonds, dipole 0.51 D
Dimethyl and parent: 0 rotatable bonds, near-zero dipole
Conformational flexibility can influence crystal packing and intermolecular interactions.
Based on PubChem (Cactvs) and NIST B3LYP/6-31G* computed data.
Computational Chemistry Steric Hindrance Molecular Modeling Conformational Analysis

High-Value Research and Industrial Application Scenarios


Precursor for Mixed Nitro/Hydroxy Phenanthrene Derivatives

Procurement of 9,10-diethylphenanthrene is essential for synthetic routes aiming to generate a mixture of side-chain nitrated and nitrooxylated derivatives in a single step. Unlike 9,10-dimethylphenanthrene, which cleanly yields only a nitromethyl product, the diethyl analog's unique branching reaction pathway allows simultaneous access to both 9-ethyl-10-(α-nitroethyl)phenanthrene and 9-ethyl-10-(α-hydroxyethyl)phenanthrene. This is directly supported by the head-to-head nitration study, which identified these as the main isolable products following chromatography on deactivated alumina. [1]

GC-MS Reference Standard for Alkylated PAH Analysis

The definitive Kovats Retention Index of 368 on HP-5 (and similar low-polarity phases) makes 9,10-diethylphenanthrene a valuable reference standard for the chromatographic identification of heavier alkylated phenanthrenes in complex environmental samples like combustion products and petroleum-derived materials. Its significant retention gap (ΔRI > 20 units) relative to 9,10-dimethylphenanthrene provides the specificity required for positive identification in regulatory environmental monitoring protocols. [2]

Hydrophobic Probe for Bioconcentration Studies

With a computed LogP of 6.0, 9,10-diethylphenanthrene serves as a precisely controlled hydrophobic probe for modeling the environmental fate and bioconcentration potential of PAHs. Its lipophilicity is 0.6 LogP units higher than the dimethyl analog, which corresponds to a predictable, fourfold increase in octanol-water partitioning. This tunable hydrophobicity, achieved simply by altering the alkyl chain length from methyl to ethyl, allows researchers to systematically investigate structure-activity relationships related to PAH sequestration in organic matter. [3]

Conformationally Flexible Building Block for Crystal Engineering

The two rotatable ethyl bonds of 9,10-diethylphenanthrene introduce conformational degrees of freedom that are absent in the rigid, zero-rotatable-bond analogs like phenanthrene and 9,10-dimethylphenanthrene. This flexibility, combined with C2 symmetry and a non-zero dipole moment of 0.51 D, provides unique crystal packing motifs. Procurement of this specific compound is therefore justified for crystal engineering studies aimed at exploring how subtle conformational changes influence solid-state properties such as thermochromism or charge-carrier mobility in organic semiconductor candidates. [4]

Application
Selection Property
Validation Focus
Mixed nitro/hydroxy derivative synthesis
Branching reaction selectivity
Product distribution ratio under standardized nitration conditions
Alkylated PAH GC reference standard
High Kovats Retention Index shift vs. dimethyl homolog
Co-injection with target analytes and retention time reproducibility
Hydrophobic probe for environmental fate modeling
High computed LogP (6.0) and predictable partitioning increase
Measured LogP or retention factor against QSAR prediction
Conformationally flexible crystal engineering building block
Rotatable ethyl groups and non-zero dipole moment
Polymorph screening and solid-state property comparison with rigid analogs
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